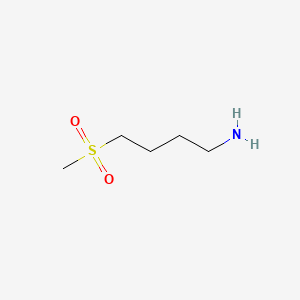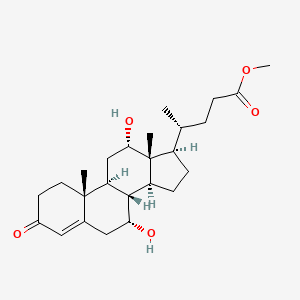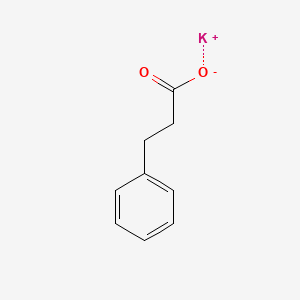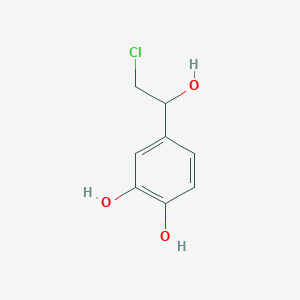
4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol
Descripción general
Descripción
“4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol” is a chemical compound with the molecular formula C8H9ClO2 . The molecule contains a total of 20 atoms, including 9 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(CCl)c1ccc(O)cc1 . This representation provides information about the atoms, bonds, and connectivity in the molecule . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is approximately 172.60886 g/mol . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Antioxidant Applications
- Food Preservation : 4-Hexyl-1,3-benzenediol, a structural analog of 4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol, has been studied for its antioxidant properties and is used as a preservative in food. It has been found effective in preventing browning and extending the storage time of various foods like shrimp, mushrooms, pears, potatoes, and apples, indicating its potential in food storage and preservation (Zheng, 2005).
Medical and Biological Applications
- Neuropharmacokinetics : Hydroxytyrosol (a related compound) has been researched for its potential in neuropharmacology. A study developed a method to measure free hydroxytyrosol in the blood and brain of anesthetized rats, indicating its ability to cross the blood-brain barrier and its potential role in treating neurological conditions (Yu-Tse Wu, Lie-Chwen Lin, & T. Tsai, 2009).
Antimicrobial and Antifungal Applications
- Antimicrobial Properties : 1,2-Benzenediol and its analogs, structurally similar to this compound, have demonstrated potent antimicrobial activities against a range of food-borne bacteria. This suggests its potential as an eco-friendly food supplemental agent to prevent microbial growth in food products (Min-Gi Kim & Hoi-Seon Lee, 2014).
- Antimicrobial and Anticancer Potentials : A series of synthesized compounds related to 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones have shown both antimicrobial and anticancer potentials, indicating the diverse bioactive properties of such compounds (Sumit Sigroha et al., 2012).
Environmental Applications
- Environmental Impact and SOA Formation : Catechol (1,2-benzenediol), closely related to this compound, has been studied for its role in biomass burning and its potential as a precursor for secondary organic aerosol (SOA) formation, indicating its significance in atmospheric chemistry and environmental pollution studies (Z. Finewax, J. D. de Gouw, & P. Ziemann, 2018).
Propiedades
IUPAC Name |
4-(2-chloro-1-hydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIUYWULJRSPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}(4-fluorophenyl)methanamine](/img/structure/B3144435.png)

![8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144457.png)
![8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144458.png)

![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)
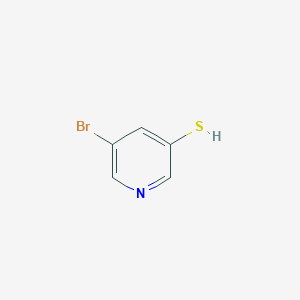
![3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3144494.png)
